Product packaging for 4-Chloro-2,6-dibromo-3-fluoroiodobenzene(Cat. No.:CAS No. 1160574-60-6)

4-Chloro-2,6-dibromo-3-fluoroiodobenzene

Cat. No.: B13097737
CAS No.: 1160574-60-6
M. Wt: 414.23 g/mol
InChI Key: BBBUPVJJGFTMOQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dibromo-3-fluoroiodobenzene (CAS 1160574-60-6) is a polyhalogenated aromatic compound of significant interest in advanced chemical synthesis and materials science. With the molecular formula C 6 HBr 2 ClFI and a molecular weight of 414.24 g/mol, this benzene derivative is engineered with multiple halogen substituents (chloro, bromo, fluoro, and iodo), which confer unique reactivity and make it a versatile building block for constructing complex molecular architectures . Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The iodine and bromine atoms serve as excellent leaving groups for selective sequential functionalization, allowing researchers to systematically replace halogens with a variety of aryl, heteroaryl, or other functional groups to create customized biphenyl derivatives and other structured molecules . These capabilities make it a critical precursor in medicinal chemistry for the development of pharmaceutical candidates, in materials science for the creation of fluorinated liquid crystals and organic luminophores, and in the synthesis of isotopically labeled compounds for tracing and imaging studies . This product is offered with a guaranteed high purity level and requires cold-chain transportation to maintain its stability . It is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HBr2ClFI B13097737 4-Chloro-2,6-dibromo-3-fluoroiodobenzene CAS No. 1160574-60-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1160574-60-6

Molecular Formula

C6HBr2ClFI

Molecular Weight

414.23 g/mol

IUPAC Name

1,3-dibromo-5-chloro-4-fluoro-2-iodobenzene

InChI

InChI=1S/C6HBr2ClFI/c7-2-1-3(9)5(10)4(8)6(2)11/h1H

InChI Key

BBBUPVJJGFTMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)Br)F)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Chloro 2,6 Dibromo 3 Fluoroiodobenzene

Fundamental Reactivity of Aryl Halogens in Multi-Substituted Systems

In multi-substituted aromatic systems, the reactivity of a specific aryl-halogen bond is not intrinsic but is modulated by the other substituents on the ring. The halogens (Fluorine, Chlorine, Bromine, Iodine) exert influence through two primary mechanisms: the inductive effect and the resonance effect. Inductively, all halogens are electron-withdrawing, deactivating the ring towards electrophilic attack. This effect diminishes down the group (F > Cl > Br > I). Conversely, through resonance, they can donate lone-pair electron density to the ring, an effect that is most pronounced for fluorine and decreases for heavier halogens.

In 4-Chloro-2,6-dibromo-3-fluoroiodobenzene, the cumulative inductive effect of the five halogens renders the benzene (B151609) ring highly electron-deficient. This general electron deficiency is a dominant feature of its chemistry. The relative reactivity of the individual halogens is highly dependent on the reaction mechanism . For reactions involving the cleavage of the carbon-halogen bond, the bond strength is a key determinant, leading to a general reactivity trend of C-I > C-Br > C-Cl > C-F, as the bond dissociation energies increase from iodine to fluorine.

Carbon-Halogen Bond Activation and Functionalization

Carbon-halogen (C-X) bond activation is a pivotal step in many synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions. acs.org This process involves the cleavage of the C-X bond, typically facilitated by a catalyst, to form a more reactive intermediate that can then engage with other reagents. acs.orgnih.gov The efficiency of C-X activation in aryl halides is inversely related to the bond strength. acs.org For this compound, this establishes a clear hierarchy for activation, with the C-I bond being the most labile and thus the most susceptible to activation, followed by the two C-Br bonds, the C-Cl bond, and finally the highly robust C-F bond. uvic.ca

Strategies for activating these bonds can range from transition metal catalysis to the generation of radical intermediates, each pathway exploiting the unique properties of the different halogens. researchgate.net

Oxidative addition is the initial, and often rate-determining, step in numerous palladium-catalyzed cross-coupling reactions. uvic.ca In this process, a low-valent metal center, such as Palladium(0), inserts into the carbon-halogen bond, resulting in a higher-valent organometallic species. acs.orguvic.ca The reaction is mechanistically a two-electron process and can proceed through a concerted pathway or an SN2-type mechanism. libretexts.orgacs.org

The reactivity of aryl halides towards oxidative addition is well-established and follows the order: Ar-I > Ar-Br > Ar-Cl >> Ar-F. uvic.caacs.orgnih.gov This trend is a direct consequence of the decreasing C-X bond dissociation energies down the group. Therefore, for this compound, selective activation of the C-I bond is highly favored. A transition metal catalyst will preferentially react at the iodinated position, leaving the bromo, chloro, and fluoro substituents intact, provided the reaction conditions are carefully controlled. This selectivity allows the compound to be used as a building block for sequential, site-specific functionalization. The electron-poor nature of the aromatic ring, due to the other four halogens, generally accelerates the rate of oxidative addition compared to a less substituted iodobenzene. nih.gov

Predicted Site Selectivity in Transition Metal-Catalyzed Oxidative Addition
PositionHalogenRelative ReactivityRationale
C1IodineHighestLowest C-X bond dissociation energy. uvic.ca
C2, C6BromineIntermediateStronger C-X bond than C-I. acs.org
C4ChlorineLowStronger C-X bond than C-Br. nih.gov
C3FluorineLowest (Inert)Highest C-X bond dissociation energy. uvic.ca

An alternative pathway for C-X bond functionalization involves the generation of aryl radicals. These highly reactive intermediates can be formed from aryl halides through single-electron transfer (SET) processes, often initiated by photoredox catalysts, metal catalysts, or strong reducing agents. asiaresearchnews.comnih.govresearchgate.net The ease of aryl radical formation from an aryl halide also correlates with the C-X bond strength, as the SET process leads to a radical anion that fragments, cleaving the weakest bond. researchgate.net

Consequently, the C-I bond of this compound is the most probable site for radical generation. researchgate.net Upon exposure to suitable radical-initiating conditions, the compound would likely form the 4-chloro-2,6-dibromo-3-fluorophenyl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to alkenes, or intramolecular cyclization, depending on the reaction environment. asiaresearchnews.com The generation of aryl radicals provides a complementary approach to transition metal catalysis for forming new bonds at the most reactive halogen-substituted site. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways in Highly Halogenated Systems

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orglumenlearning.com

In this compound, the ring is highly deactivated by the cumulative inductive effects of the five halogens. While halogens are not as strongly activating for SNAr as nitro groups, the sheer number of them makes the ring sufficiently electrophilic to be susceptible to attack by very strong nucleophiles. libretexts.orglibretexts.org The mechanism proceeds via an addition-elimination sequence: the nucleophile first attacks the carbon bearing a halogen, temporarily breaking the ring's aromaticity to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the expulsion of the halide leaving group to restore aromaticity. lumenlearning.comlibretexts.org

Interestingly, the reactivity order for the leaving group in SNAr reactions is often Ar-F > Ar-Cl > Ar-Br > Ar-I. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen at the substitution site, making the carbon more electrophilic. The C-F bond, being the most polar, is most effective at this. Therefore, despite having the strongest bond, the fluorine at the C3 position is a potential site for SNAr, particularly if a strong nucleophile is used. However, the positions of the other halogens relative to the fluorine are not ideal (meta-directing) for stabilizing the negative charge of the Meisenheimer complex through resonance. The most likely site for substitution would be a halogen that has other halogens in the ortho and para positions to provide stabilization. In this molecule, the chlorine at C4 is para to the iodine and ortho to the bromine, and the iodine at C1 is para to the chlorine and ortho to the bromine, making these positions potential, albeit likely slow, reaction sites.

Predicted Site Reactivity in Nucleophilic Aromatic Substitution (SNAr)
PositionHalogenRelative ReactivityRationale
C3FluorinePotentially HighestHighest electronegativity polarizes the C-X bond, favoring nucleophilic attack (rate-determining step). chemistrysteps.com
C1, C4Iodine, ChlorineModerateHave other halogens in ortho/para positions to offer some stabilization of the Meisenheimer complex. libretexts.org
C2, C6BromineLowLess favorable electronic and steric environment compared to other sites.

Electrophilic Aromatic Substitution (SEAr) Reactions in Halogenated Benzenes

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich benzene ring. msu.edu Halogens as substituents are deactivating towards SEAr due to their strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring. libretexts.org While they are ortho-, para-directors because of their ability to donate a lone pair of electrons via resonance to stabilize the cationic intermediate (the arenium ion), the deactivating effect generally dominates. libretexts.org

For this compound, the presence of five deactivating halogen substituents makes the aromatic ring extremely electron-poor and therefore highly resistant to attack by electrophiles. libretexts.org Standard SEAr reactions like nitration, sulfonation, or Friedel-Crafts alkylation would be exceptionally difficult to achieve and would require harsh reaction conditions, if they proceed at all. The compound can be considered essentially inert to this class of reactions under normal laboratory conditions.

Mechanistic Aspects of Degradation Pathways for Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds (PHAs) are often environmentally persistent due to the strength and stability of their carbon-halogen bonds. Their degradation, particularly through biological pathways, is a significant area of environmental research. The degradation of related compounds, such as polycyclic aromatic hydrocarbons (PAHs), often serves as a model. nih.govnih.gov

Microbial degradation is typically initiated by an oxidative attack on the aromatic ring, often catalyzed by enzymes like dioxygenases. nih.gov This initial step involves the dihydroxylation of the ring, breaking its aromaticity and forming a cis-dihydrodiol intermediate. nih.gov This is followed by dehydrogenation and subsequent enzymatic ring cleavage. bohrium.com The resulting aliphatic fragments can then be funneled into central metabolic pathways. bohrium.com

For this compound, this process would be challenging for microorganisms due to the high degree of halogenation, which can cause steric hindrance and electronic deactivation, inhibiting enzymatic binding and reaction. The initial oxidative attack would be the key barrier. Over time, reductive dehalogenation, where a halogen is replaced by a hydrogen atom, could occur under anaerobic conditions, potentially lowering the toxicity and persistence of the compound by sequentially removing halogens, likely starting with iodine and bromine.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a critical process for the degradation of halogenated aromatic compounds. The mechanism of this reaction typically involves the transfer of electrons to the aromatic ring, leading to the cleavage of a carbon-halogen bond. The selectivity of this process, meaning which halogen is removed first, is governed by the strength of the carbon-halogen bond and the stability of the resulting intermediates.

The reactivity of carbon-halogen bonds in reductive dehalogenation generally follows the order: C-I > C-Br > C-Cl > C-F. This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds. chemguideforcie.co.ukdoubtnut.com The weaker the bond, the more susceptible it is to cleavage.

Table 1: Average Bond Dissociation Energies for Carbon-Halogen Bonds in Aromatic Compounds

BondAverage Bond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~327
C-Br~285
C-I~213

Note: These are average values and can vary slightly depending on the specific molecular structure.

Based on these bond energies, the reductive dehalogenation of this compound is predicted to proceed in a stepwise manner. The initial and most facile step would be the cleavage of the C-I bond to form 4-chloro-2,6-dibromo-3-fluorobenzene. Subsequent dehalogenation would target the two C-Br bonds, followed by the C-Cl bond, and finally, under much more forcing conditions, the C-F bond. The C-F bond is the strongest and therefore the most resistant to reductive cleavage. chemguideforcie.co.uk

The mechanism of reductive dehalogenation can proceed through several pathways, including direct electron transfer from a reducing agent, catalytic hydrodehalogenation using a metal catalyst and a hydrogen source, or microbial degradation. In all these scenarios, the inherent weakness of the C-I bond dictates its preferential cleavage.

Mechanochemical Degradation Studies

Mechanochemical degradation involves the use of mechanical energy, typically through ball milling, to induce chemical reactions. This solvent-free technique can be highly effective for the degradation of persistent organic pollutants. The mechanism involves the generation of reactive species and increased surface area of reactants, leading to enhanced reaction rates.

Studies on analogous mixed-halogenated aromatic compounds provide insight into the likely mechanochemical degradation pathway of this compound. For example, the mechanochemical destruction of 4-bromochlorobenzene using calcium oxide (CaO) as a co-milling reagent demonstrated that the debromination rate was higher than the dechlorination rate. bibliotekanauki.pl This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. bibliotekanauki.pl

Applying this principle to this compound, it is expected that mechanochemical degradation would also follow a stepwise dehalogenation pattern dictated by the carbon-halogen bond strengths. The order of halogen removal would be I > Br > Cl > F. The process would likely involve the formation of various dehalogenated intermediates before the complete mineralization of the aromatic ring.

Table 2: Kinetic Data for Mechanochemical Dehalogenation of 4-bromochlorobenzene with CaO

ProcessRate Constant (k, h⁻¹)
Debromination0.41
Dechlorination0.31

Source: Adapted from a study on the mechanochemical destruction of 4-bromochlorobenzene. bibliotekanauki.pl

The kinetic data from the 4-bromochlorobenzene study strongly supports the hypothesis that the weaker carbon-halogen bond is more susceptible to mechanochemical cleavage. bibliotekanauki.pl This provides a strong basis for predicting the selective dehalogenation of this compound under similar conditions. The degradation pathways in mechanochemical treatment can be complex, potentially involving not only dehalogenation but also polymerization and fragmentation of the benzene ring. bibliotekanauki.pl

Advanced Redox Processes for Carbon-Halogen Bond Cleavage

Advanced redox processes, which include advanced oxidation processes (AOPs) and advanced reduction processes (ARPs), offer powerful methods for the degradation of halogenated organic compounds. These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) in AOPs or solvated electrons (e⁻aq) in ARPs, which can attack and break down persistent pollutants.

AOPs, such as the Fenton process (Fe²⁺/H₂O₂) and photocatalysis (e.g., TiO₂/UV), are effective for the oxidation of a wide range of organic contaminants, including aromatic hydrocarbons. mostwiedzy.plnih.govresearchgate.net The degradation mechanism in AOPs is often initiated by the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates and eventual ring cleavage. researchgate.net While AOPs are highly effective in degrading the aromatic structure, they may not always be selective in the cleavage of carbon-halogen bonds. The high reactivity of the hydroxyl radical can lead to a complex mixture of partially halogenated and oxygenated byproducts.

Advanced reduction processes, on the other hand, can offer more selective dehalogenation. These methods generate highly reducing species that can preferentially cleave carbon-halogen bonds in the order of their reactivity (C-I > C-Br > C-Cl > C-F). Examples of ARPs include the use of zero-valent iron (ZVI), UV/sulfite, or photochemical processes involving specific sensitizers. These methods are particularly promising for the stepwise and controlled dehalogenation of polyhalogenated compounds.

For this compound, treatment with an ARP would be expected to result in the sequential removal of iodine, bromine, and chlorine. The specific intermediates formed would depend on the reaction conditions and the nature of the reducing agent. A key advantage of reductive processes is the potential to detoxify the compound by removing the more toxic halogens (iodine, bromine, and chlorine) while potentially leaving the less reactive fluorine atom attached, leading to a less hazardous product.

Research Perspectives and Future Directions

Design and Synthesis of Novel Polyhalogenated Scaffolds for Advanced Materials Applications

Polyhalogenated compounds are crucial building blocks in the synthesis of advanced materials, including agrochemicals, pharmaceuticals, and organic electronics. The varied reactivity of the carbon-halogen bonds in 4-Chloro-2,6-dibromo-3-fluoroiodobenzene makes it an exemplary candidate for the design of novel, highly functionalized molecular scaffolds.

The differential reactivity of iodine, bromine, chlorine, and fluorine in metal-catalyzed cross-coupling reactions allows for a stepwise and site-selective functionalization of the aromatic core. For instance, the C-I bond is typically the most reactive in reactions like Suzuki, Stille, and Sonogashira couplings, followed by the C-Br bonds, and then the C-Cl bond. The C-F bond is generally the most inert under these conditions. This reactivity hierarchy enables the sequential introduction of different organic moieties, leading to the construction of complex, three-dimensional structures that would be challenging to synthesize through other methods.

Future research could focus on leveraging this selective reactivity to build advanced materials. For example, sequential cross-coupling reactions could be used to synthesize conjugated polymers with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The steric and electronic influence of the remaining halogens on the polymer backbone could be systematically studied to fine-tune the material's performance. Furthermore, these polyhalogenated scaffolds are precursors for creating porous organic polymers or metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

Table 1: Potential Cross-Coupling Strategies for Scaffold Synthesis

Reaction Type Reactive Site (Order of Reactivity) Potential Functional Group Introduced Resulting Scaffold/Application
Sonogashira Coupling C-I > C-Br > C-Cl Alkynyl groups Conjugated polymers, molecular wires
Suzuki Coupling C-I > C-Br > C-Cl Aryl or vinyl groups Biaryl compounds, liquid crystals, OLEDs
Stille Coupling C-I > C-Br Organotin compounds Complex organic molecules, pharmaceuticals

Elucidating Complex Reaction Pathways in Multi-Halogenated Systems

The presence of four distinct halogen substituents on a single aromatic ring presents a fascinating case for studying complex reaction mechanisms. The interplay of inductive and resonance effects of the halogens, combined with significant steric hindrance, can lead to unexpected reactivity and product distributions.

Elucidating the reaction pathways for this compound under various conditions (e.g., nucleophilic aromatic substitution, metal-halogen exchange, aryne formation) is a key research objective. For example, in nucleophilic aromatic substitution (SNAr), the regioselectivity will be governed by the activating/deactivating nature of the halogens and their ability to stabilize the Meisenheimer complex intermediate. The fluorine atom, being the most electronegative, would strongly activate the positions ortho and para to it for nucleophilic attack.

Another area of interest is the regioselective formation of aryne intermediates. Metalation with a strong base followed by elimination of a halide could potentially occur at different positions, depending on the base used and the reaction conditions. The kinetic and thermodynamic factors governing these competing pathways require detailed investigation through mechanistic studies, including kinetic isotope effect experiments and the trapping of reactive intermediates. Understanding these pathways is crucial for controlling the outcome of synthetic transformations and unlocking the full potential of this versatile building block.

Development of Green Chemistry Approaches for Polyhalogenated Compound Synthesis and Degradation

The synthesis and persistence of polyhalogenated aromatic compounds in the environment are significant concerns. nih.govnih.gov Therefore, developing green chemistry approaches for both their synthesis and degradation is of paramount importance.

Green Synthesis: Future research should focus on synthetic routes that minimize waste, avoid hazardous reagents, and are energy-efficient. This could involve:

Catalytic Halogenation: Using selective and recyclable catalysts for the introduction of halogens, reducing the need for stoichiometric and often harsh halogenating agents.

Solvent-Free Reactions: Performing reactions under solvent-free conditions or in greener solvents like water, ionic liquids, or supercritical fluids to reduce volatile organic compound (VOC) emissions. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can improve reaction control, enhance safety, and allow for easier scale-up, contributing to a more sustainable process.

Green Degradation: Given their potential persistence, developing efficient methods for the degradation of compounds like this compound is crucial. A promising approach is catalytic hydrodehalogenation, which involves the replacement of halogen atoms with hydrogen using a catalyst (e.g., rhodium on alumina) and a hydrogen source under mild conditions. nih.govnih.gov Studies have shown that this method can completely dehalogenate various polyhalogenated benzenes in water at ambient temperature and pressure. nih.govnih.gov The selectivity of this process for different C-X bonds (C-I > C-Br > C-Cl > C-F) could also be exploited for partial dehalogenation, leading to new, less-halogenated building blocks.

Table 2: Comparison of Traditional vs. Green Chemistry Approaches

Process Traditional Method Green Alternative Advantages of Green Alternative
Synthesis Stoichiometric halogenating agents, volatile organic solvents. Catalytic halogenation, use of green solvents (e.g., water, ionic liquids), flow chemistry. nih.gov Higher atom economy, reduced waste, lower toxicity, improved safety and scalability.

| Degradation | Incineration (can produce toxic byproducts like dioxins). | Catalytic hydrodehalogenation, bioremediation. nih.govnih.gov | Mild reaction conditions, high efficiency, formation of non-toxic products, potential for selective dehalogenation. |

Advanced Computational Modeling for Predicting Reactivity and Selectivity in Highly Halogenated Aromatics

Computational chemistry offers powerful tools for understanding and predicting the behavior of complex molecules like this compound. imperial.ac.uk Density Functional Theory (DFT) is a particularly valuable method for investigating the electronic structure, reactivity, and spectroscopic properties of such systems. nih.govcnr.it

Applications of Computational Modeling:

Predicting Reaction Sites: DFT calculations can determine the electron density distribution, molecular electrostatic potential, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov This is invaluable for planning synthetic routes and anticipating product regioselectivity.

Modeling Reaction Mechanisms: Computational methods can be used to map out entire reaction pathways, including the structures and energies of transition states and intermediates. researchgate.net This provides deep insight into the factors controlling reaction rates and selectivity, guiding the optimization of reaction conditions.

Simulating Spectroscopic Properties: Predicting spectroscopic data such as NMR chemical shifts can aid in the structural characterization of novel compounds derived from this compound.

Future research will likely involve the use of more advanced computational techniques, including machine learning and artificial intelligence, to build predictive models for the reactivity of large libraries of polyhalogenated compounds. dtaborgroup.com These models could accelerate the discovery of new molecules with desired properties for specific applications, reducing the need for extensive and time-consuming experimental screening.

Table 3: Computational Methods and Their Applications | Computational Method | Information Provided | Application to this compound | | --- | --- | --- | --- | | Density Functional Theory (DFT) nih.gov | Electronic structure, reaction energies, transition states. | Predicting regioselectivity in cross-coupling and SNAr reactions; elucidating aryne formation mechanisms. | | Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra. | Designing novel dyes and photophysically active materials. | | Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Analyzing halogen bonding and other intramolecular interactions that influence reactivity. | | Machine Learning (ML) Models dtaborgroup.com | Predictive models for reactivity and properties. | High-throughput screening of virtual libraries of derivatives for desired electronic or biological properties. |

Exploration of Stereochemical and Regiochemical Control in Polyhalogenation Reactions

Achieving precise control over the substitution pattern in polyhalogenated aromatics is a central challenge in synthetic chemistry. The unique arrangement of substituents in this compound provides an excellent substrate for developing and testing new methodologies for regiochemical control.

The distinct electronic properties and steric demands of the four halogens can be used to direct incoming reagents to specific positions. For example, directed ortho-metalation (DoM) strategies could be employed by first introducing a directing group through selective functionalization of the C-I bond. Subsequent deprotonation with a strong base would occur at a specific adjacent position, allowing for the introduction of a new substituent with high regioselectivity.

Furthermore, the selective activation of one C-Br bond over the other, or the C-Cl bond, presents a significant synthetic challenge. Developing new ligand and catalyst systems that can differentiate between these positions based on subtle electronic or steric differences is a key area for future research. Success in this area would provide access to a wide range of previously inaccessible, highly substituted aromatic structures. The ability to control the regiochemistry of subsequent reactions is fundamental to harnessing the synthetic potential of this and other multi-halogenated systems. researchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Chloro-2,6-dibromo-3-fluoroiodobenzene to minimize side reactions?

  • Methodological Answer : Optimize reaction stoichiometry to avoid excess halogenating agents (e.g., ClO₂, Br₂, or I₂), which can lead to over-halogenation. Monitor reaction progress using HPLC-UV to detect intermediates and byproducts. Quench residual oxidizing agents (e.g., hypochlorite) with ascorbic acid post-synthesis to stabilize the product . Use inert atmospheres (N₂/Ar) to prevent oxidative degradation of iodine substituents.

Q. Which chromatographic techniques are most effective for purifying this compound and confirming its purity?

  • Methodological Answer :
  • HPLC-UV with a C18 reverse-phase column (gradient elution using acetonitrile/water) resolves halogenated aromatic byproducts.
  • Prep-HPLC isolates the target compound at >98% purity.
  • Validate purity via GC-MS (electron ionization mode) to confirm molecular ion peaks (e.g., [M]⁺ at m/z 415–420) and isotopic patterns characteristic of Br, Cl, and I .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure.
  • Store in amber glass vials at –20°C under inert gas to prevent photodegradation.
  • Neutralize waste with 10% sodium thiosulfate to deactivate halogenated residues before disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :
  • Grow crystals via slow evaporation in dichloromethane/hexane.
  • Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Br, I).
  • Validate bond lengths/angles against DFT-optimized geometries.
  • Employ Mercury CSD to visualize intermolecular interactions (e.g., halogen···π contacts) and assess packing efficiency .

Q. How do electronic effects of multiple halogens influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potentials and identify reactive sites.
  • Experimentally, compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ at varying positions (C-I vs. C-Br).
  • Use Hammett substituent constants (σₚ for Cl: +0.23; σₘ for Br: +0.39) to predict regioselectivity in nucleophilic aromatic substitution .

Q. How should researchers address contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer :
  • Cross-validate NMR chemical shifts (¹³C, ¹⁹F) with DFT-predicted values (GIAO method).
  • Reconcile discrepancies in IR vibrational modes (e.g., C-I stretch at ~500 cm⁻¹) by adjusting computational basis sets.
  • Use multi-reference methods (CASSCF) for systems with strong spin-orbit coupling (e.g., iodine-containing compounds) .

Q. What mechanistic insights can be gained from studying the halogen exchange kinetics of this compound?

  • Methodological Answer :
  • Conduct kinetic studies in polar aprotic solvents (DMF, DMSO) with NaI/KBr to track halogen displacement via UV-Vis spectroscopy (λ = 280–320 nm).
  • Fit data to a pseudo-first-order model to determine rate constants (k) and activation energies (Eₐ).
  • Compare with Eyring plots to elucidate entropy/enthalpy contributions to transition states .

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